molecular formula C26H25F3N6O2 B12386604 Hpk1-IN-43

Hpk1-IN-43

Cat. No.: B12386604
M. Wt: 510.5 g/mol
InChI Key: LQUUWQNDKXYUCK-UHFFFAOYSA-N
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Description

Hpk1-IN-43 is a highly potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a kinase involved in the negative regulation of T-cell receptor signaling. This compound has shown promise in enhancing T-cell activation and relieving immunosuppressive phenotypes, making it a potential candidate for cancer immunotherapy .

Preparation Methods

The synthesis of Hpk1-IN-43 involves several steps, including the preparation of key intermediates and the final coupling reactions. One method involves the use of diaminopyrimidine carboxamides as starting materials . The synthetic route typically includes:

Industrial production methods for this compound are still under development, with ongoing research focusing on optimizing the yield and purity of the compound .

Chemical Reactions Analysis

Hpk1-IN-43 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions are typically derivatives of this compound with modified functional groups .

Mechanism of Action

Hpk1-IN-43 exerts its effects by inhibiting the activity of Hematopoietic Progenitor Kinase 1 (HPK1). HPK1 is a negative regulator of T-cell receptor signaling, and its inhibition leads to enhanced T-cell activation and cytokine production. The compound achieves this by binding to the kinase domain of HPK1, preventing its phosphorylation and subsequent downstream signaling .

Properties

Molecular Formula

C26H25F3N6O2

Molecular Weight

510.5 g/mol

IUPAC Name

5-amino-2-[(6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl)amino]-8-[[2-(trifluoromethyl)phenyl]methyl]pyrido[2,3-d]pyrimidin-7-one

InChI

InChI=1S/C26H25F3N6O2/c1-34-8-7-15-10-22(37-2)21(9-17(15)13-34)32-25-31-12-18-20(30)11-23(36)35(24(18)33-25)14-16-5-3-4-6-19(16)26(27,28)29/h3-6,9-12H,7-8,13-14,30H2,1-2H3,(H,31,32,33)

InChI Key

LQUUWQNDKXYUCK-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1)NC3=NC=C4C(=CC(=O)N(C4=N3)CC5=CC=CC=C5C(F)(F)F)N)OC

Origin of Product

United States

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